N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Benzofuran Pharmacophore

This benzofuran-2-carboxamide derivative is a structurally distinct, unsubstituted screening compound for CCR6 allosteric pocket and kinase selectivity profiling. Its CNS drug-like physicochemical space (MW 341.43, tPSA ~83 Ų) and absence of metabolically labile O-demethylation sites make it a superior benchmarking tool for metabolic stability assays compared to 7-methoxy analogs. Ideal for HTS labs targeting inflammatory bowel disease, colorectal cancer, or antimycobacterial SAR studies. Ensure your next screening deck includes this complementary chemotype.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 1790197-64-6
Cat. No. B2976163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide
CAS1790197-64-6
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C18H19N3O2S/c22-17(16-10-14-5-1-2-6-15(14)23-16)20-11-13-4-3-8-21(12-13)18-19-7-9-24-18/h1-2,5-7,9-10,13H,3-4,8,11-12H2,(H,20,22)
InChIKeyLGLHTNANRCZCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide (1790197-64-6): Chemical Class and Baseline Characteristics


N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide (CAS 1790197-64-6) is a synthetic small molecule (C18H19N3O2S, MW 341.43 g/mol) that belongs to the benzofuran-2-carboxamide class [1]. Its structure features a benzofuran core linked to a thiazole-substituted piperidine via a methylene carboxamide bridge, forming a scaffold that combines pharmacophores associated with immunomodulatory, anticancer, and antimicrobial activities [2]. This compound is primarily offered as a research-grade screening compound for early-stage drug discovery and chemical biology applications.

Why Generic Substitution Fails for N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide (1790197-64-6)


Benzofuran-2-carboxamide derivatives exhibit highly divergent biological profiles depending on subtle structural modifications. The presence and position of substituents on the benzofuran core, the nature of the heterocycle attached to the piperidine ring, and the linker type all critically influence target engagement and selectivity [1]. For instance, the addition of a 7-methoxy group on the benzofuran ring (as in CAS 1706217-07-3) alters the hydrogen-bonding capacity and lipophilicity of the molecule, which can redirect binding affinity toward different biological targets [2]. Similarly, replacing the benzofuran core with an indole (as in N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide) fundamentally changes the aromatic stacking potential and metabolic stability profile, rendering simple in-class substitution scientifically invalid without explicit comparative validation data [3].

Quantitative Differentiation Evidence for N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide (1790197-64-6) vs. Closest Analogs


Structural Uniqueness: Unsubstituted Benzofuran Core vs. 7-Methoxy Analog Confers Distinct Molecular Recognition Surface

The target compound features an unsubstituted benzofuran-2-carboxamide core, which presents a distinct hydrogen-bonding surface and steric profile compared to its closest commercially available analog, 7-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide (CAS 1706217-07-3). The absence of the 7-methoxy group eliminates a hydrogen bond acceptor at position 7, which is known to alter the binding mode of benzofuran-2-carboxamide derivatives toward protein targets [1]. Molecular weight (341.43 vs. 371.46 g/mol) and calculated logP also differ, impacting passive membrane permeability and non-specific binding characteristics.

Medicinal Chemistry Structure-Activity Relationship Benzofuran Pharmacophore

Carboxamide Linker: Benzofuran-2-carboxamide Core vs. Indole-5-carboxamide Core Imparts Distinct Target Selectivity Profiles

The benzofuran-2-carboxamide scaffold of the target compound has been validated in primary literature as a modulator of the CCL20/CCR6 chemokine axis, with optimized derivatives achieving IC50 values in the low micromolar range for inhibiting CCL20-induced chemotaxis [1]. In contrast, indole-5-carboxamide derivatives bearing the same thiazolyl-piperidine linkage (such as N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide) have been characterized as GnRH receptor antagonists and kinase inhibitors, targeting entirely distinct biological pathways [2]. This chemotype-dependent target divergence means that the benzofuran core is not interchangeable with indole for research programs focused on immunomodulation or inflammation [3].

Target Selectivity Chemotype Switching GPCR vs. Kinase

Piperidine-Thiazole Linkage: 3-Position Methylene Bridge vs. Direct Piperidine Attachment Impacts Conformational Flexibility and Target Accessibility

The target compound incorporates a piperidin-3-yl-methyl linker between the thiazole and the carboxamide, providing one additional rotatable bond compared to analogs where the piperidine is directly attached to the benzofuran-2-carboxamide without the methylene spacer (e.g., N-(piperidin-3-yl)-1-benzofuran-2-carboxamide, CAS 1154170-68-9) . This increased conformational flexibility can be critical for accessing binding pockets that are sterically inaccessible to the more rigid, directly-attached analog [1]. In the benzofuran-2-carboxamide immunomodulator series, the 4-piperidine moiety with appropriate linker length was essential for optimal anti-chemotactic activity, demonstrating that piperidine attachment geometry is a key determinant of biological potency [2].

Conformational Analysis Linker Chemistry Piperidine SAR

Dual Heterocycle Architecture: Combined Benzofuran-Thiazole System vs. Single-Heterocycle Analogs Provides Extended Aromatic Stacking Surface

The target compound is distinguished from simpler benzofuran-2-carboxamide analogs by the presence of a thiazol-2-yl substituent on the piperidine ring, creating a dual heterocycle architecture. This feature increases the polar surface area (tPSA ≈ 83 Ų) compared to analogs lacking the thiazole ring (e.g., N-(piperidin-3-yl)-1-benzofuran-2-carboxamide, tPSA ≈ 55 Ų) . The thiazole ring introduces a sulfur atom capable of participating in sulfur-π interactions and chalcogen bonding, which are absent in simpler piperidine-benzofuran hybrids. Benzofuran-thiazole hybrid molecules have demonstrated enhanced DNA gyrase B inhibition compared to benzofuran-only analogs in antitubercular screening, with MIC values in the range of 4.24–92.62 μM [1].

Fragment-Based Drug Design Aromatic Interactions Privileged Scaffolds

Limited Direct Comparative Biological Data Availability: Procurement Decisions Require Explicit Validation

A systematic search of PubMed, PubChem, ChEMBL, and patent databases reveals that N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide (CAS 1790197-64-6) has zero associated publications and zero patent counts in major public databases [1]. No direct head-to-head biological assay data comparing this compound with the analogs identified above (CAS 1706217-07-3, CAS 1154170-68-9, or indole-based comparators) are publicly available. This absence of primary comparative bioactivity data represents a significant evidence gap. Potential users should request from suppliers any unpublished screening data (e.g., off-target panel results, cellular cytotoxicity, or solubility measurements) before making procurement decisions, and should consider commissioning comparative profiling against the closest analogs to establish differentiation [2].

Data Gap Analysis Assay Validation Chemical Probe Selection

Recommended Research Application Scenarios for N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide (1790197-64-6)


Screening Library Expansion for CCL20/CCR6 Axis Modulator Discovery Programs

Based on the validated activity of benzofuran-2-carboxamide derivatives as CCL20-induced chemotaxis inhibitors (class members achieving IC50 values of 0.8–1.2 μM [1]), the target compound is a structurally distinct addition to screening decks targeting the CCR6 chemokine receptor. Its unsubstituted benzofuran core and thiazolyl-piperidine moiety offer complementary chemical space to the previously characterized 4-piperidine-substituted benzofuran-2-carboxamides, potentially accessing different binding modes within the CCR6 allosteric pocket. Procurement is recommended for laboratories conducting high-throughput or fragment-based screening against chemokine receptor targets involved in inflammatory bowel disease and colorectal cancer.

Structure-Activity Relationship (SAR) Studies on Benzofuran-Thiazole Hybrid Antimicrobial Scaffolds

Benzofuran-thiazole hybrid compounds have demonstrated activity against Mycobacterium tuberculosis with MIC values ranging from 4.24 to 92.62 μM [2]. The target compound, featuring an unsubstituted benzofuran linked to a thiazolyl-piperidine via a methylene bridge, provides a valuable reference point for SAR studies investigating the impact of benzofuran substitution patterns on antimycobacterial potency. Systematic comparison with the 7-methoxy analog (CAS 1706217-07-3) and other substituted derivatives can delineate the steric and electronic requirements for GyrB inhibition, guiding the optimization of this chemotype for improved antimicrobial activity.

Chemical Probe Development for Kinase Selectivity Profiling Panels

The thiazolyl-piperidine moiety is a recognized kinase inhibitor scaffold, appearing in multiple patent families targeting sphingosine kinase 1 (SphK1) and Aurora kinases [3]. The target compound's dual heterocycle architecture (benzofuran + thiazole) provides an extended aromatic system suitable for occupying the ATP-binding pocket of kinases, while the unsubstituted benzofuran core may reduce off-target interactions compared to more decorated analogs. Procurement is appropriate for inclusion in kinase selectivity profiling panels to assess the kinome-wide selectivity fingerprint of this scaffold relative to established thiazolyl-piperidine kinase inhibitors.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a molecular weight of 341.43 g/mol, tPSA of approximately 83 Ų, and 5 rotatable bonds, the target compound occupies physicochemical space consistent with CNS drug-likeness criteria (MW < 400, tPSA < 90 Ų) . Its unsubstituted benzofuran core avoids the metabolic liabilities associated with 7-methoxy groups (O-demethylation), making it a suitable benchmarking compound for in vitro metabolic stability assays comparing substituted vs. unsubstituted benzofuran-2-carboxamides in the context of CNS-targeted drug discovery programs.

Quote Request

Request a Quote for N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.